Euchrestaflavanone B

Beschreibung

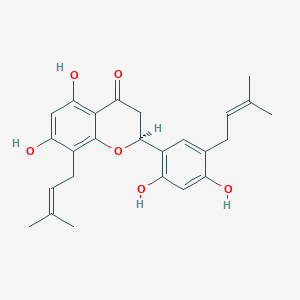

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(20(28)10-18(15)26)23-12-22(30)24-21(29)11-19(27)16(25(24)31-23)8-6-14(3)4/h5-6,9-11,23,26-29H,7-8,12H2,1-4H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNPAENNCXAVSJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Euchrestaflavanone B: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methods for Euchrestaflavanone B, a prenylated flavonoid of significant interest for its potential therapeutic properties. This document details the known botanical origins of the compound and outlines a representative methodology for its extraction and purification, based on established phytochemical techniques for analogous compounds.

Natural Sources of this compound

This compound has been identified and isolated from the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family.[1] This plant, commonly known as the Chinese Mulberry or Cudrang, has a history of use in traditional medicine in East Asia. The root bark is the primary plant part reported to contain this compound and other related prenylated flavonoids.

| Compound | Plant Species | Family | Plant Part |

| This compound | Cudrania tricuspidata | Moraceae | Root Bark[1] |

Isolation and Purification of this compound

General Experimental Workflow

The isolation of this compound typically follows a standard phytochemical workflow. This process begins with the collection and preparation of the plant material, followed by solvent extraction to obtain a crude extract. This extract is then subjected to liquid-liquid fractionation to separate compounds based on their polarity. Finally, the targeted compound is purified from the enriched fraction using various chromatographic techniques.

Detailed Experimental Protocol

2.2.1. Plant Material and Extraction

-

Collection and Preparation: The root bark of Cudrania tricuspidata is collected and thoroughly washed to remove any soil and debris. The cleaned bark is then air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent degradation of the chemical constituents. The dried material is ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered root bark is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature. This is typically done by maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

2.2.2. Fractionation

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. Based on the chemical nature of this compound, it is expected to be present in a medium-polarity fraction. A common fractionation scheme would involve partitioning with:

-

n-Hexane (to remove nonpolar compounds like fats and waxes)

-

Chloroform or Dichloromethane

-

Ethyl acetate

-

n-Butanol

This compound, being a flavonoid, is likely to be concentrated in the chloroform or ethyl acetate fraction.

2.2.3. Chromatographic Purification

The chloroform fraction, enriched with this compound, is then subjected to one or more chromatographic steps for final purification.

-

Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column. The column is eluted with a gradient of a nonpolar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound may be further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol. This step is effective in separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is often employed. A typical mobile phase would be a gradient of acetonitrile and water.

Quantitative Data

Specific yield data for the isolation of this compound from Cudrania tricuspidata is not extensively reported in the available literature. The yield of natural products can vary significantly depending on factors such as the geographical origin of the plant, time of harvest, and the specific extraction and purification methods employed. The following table provides a hypothetical representation of potential yields at different stages of the isolation process for illustrative purposes.

| Isolation Stage | Starting Material | Typical Yield Range (w/w) | Notes |

| Crude Methanol Extract | Dried Root Bark Powder | 5 - 15% | Yield is highly dependent on the extraction method and duration. |

| Chloroform Fraction | Crude Methanol Extract | 10 - 30% | This fraction is enriched in flavonoids and other medium-polarity compounds. |

| Purified this compound | Chloroform Fraction | 0.1 - 1% | The final yield of the pure compound is typically low after multiple purification steps. |

Disclaimer: The yield data presented in this table is illustrative and not based on specific experimental results for this compound. Actual yields may vary.

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

This comprehensive approach ensures the unambiguous identification of the purified compound as this compound.

References

Unveiling the Intricacies of Euchrestaflavanone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of Euchrestaflavanone B, a prenylated flavanone with potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

This compound is a flavonoid belonging to the flavanone subclass, characterized by a C6-C3-C6 skeleton. Its molecular formula, as documented in the PubChem database, is C25H28O6. The structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at the 2-position. The molecule is further distinguished by the presence of two prenyl (3-methyl-2-butenyl) groups and multiple hydroxyl substitutions, which contribute to its chemical properties and potential biological activities.

Systematic Name: (2S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one

The precise connectivity and substitution pattern of this compound are crucial for understanding its structure-activity relationship. The core flavanone structure is hydroxylated at positions 5 and 7 of the A-ring. The B-ring is hydroxylated at the 4'-position and substituted with a 3-hydroxy-3-methylbutyl group at the 3'-position. An additional prenyl group is attached to the 8-position of the A-ring.

Stereoisomers of this compound

The chemical structure of this compound contains two chiral centers, leading to the possibility of multiple stereoisomers.

-

C2: The carbon at the 2-position of the C-ring is a stereocenter. In naturally occurring flavanones, this center typically possesses the S-configuration.

-

C3'': The carbon atom in the 3-hydroxy-3-methylbutyl side chain, which bears the hydroxyl group, is also a chiral center.

The presence of two stereocenters means that this compound can exist as a total of 2^2 = 4 possible stereoisomers. These are diastereomeric pairs of enantiomers.

The relationship between these stereoisomers can be visualized as follows:

The specific stereochemistry of the naturally occurring this compound would require its isolation and characterization using techniques such as X-ray crystallography or chiral chromatography in conjunction with spectroscopic methods.

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative experimental data for this compound in the scientific literature. The table below is provided as a template for researchers to populate as data becomes available through experimental work.

| Property | Value | Method/Instrument | Reference |

| Molecular Weight | 424.5 g/mol (calculated) | - | - |

| Melting Point | To be determined | - | - |

| Optical Rotation [α]D | To be determined | Polarimeter | - |

| UV-Vis λmax (nm) | To be determined | UV-Vis Spectrometer | - |

| ¹H NMR (ppm) | To be determined | NMR Spectrometer | - |

| ¹³C NMR (ppm) | To be determined | NMR Spectrometer | - |

| Mass Spectrometry (m/z) | To be determined | Mass Spectrometer | - |

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound are not explicitly available in the current literature. However, a general workflow for the isolation and characterization of flavanones from plant sources, such as Euchresta japonica, can be outlined.

Extraction

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., roots of Euchresta species) is subjected to extraction.

-

Solvent Extraction: The powdered material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain the flavanones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, of increasing polarity.

-

Gel Filtration: Fractions containing the target compound are further purified by gel filtration chromatography on a Sephadex LH-20 column, using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of methanol and water.

Structure Elucidation

-

Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the flavanone chromophore.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the complete proton and carbon framework and the connectivity of the molecule.

-

-

Stereochemical Analysis:

-

Optical Rotation: The specific rotation is measured to determine the overall chirality of the molecule.

-

Circular Dichroism (CD) Spectroscopy: To help determine the absolute configuration at the C2 stereocenter.

-

Chiral HPLC: Separation of enantiomers or diastereomers can be achieved using a chiral stationary phase.

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

-

Conclusion

This compound represents an interesting prenylated flavanone with a defined chemical structure and the potential for stereoisomerism. This guide provides a foundational understanding of its molecular architecture and a roadmap for its experimental investigation. Further research is warranted to isolate and fully characterize all stereoisomers of this compound, determine their specific biological activities, and elucidate their mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this natural product.

Euchrestaflavanone B: A Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euchrestaflavanone B is a naturally occurring flavonoid that has garnered interest for its potential biological activities. This technical guide provides a summary of the available physicochemical properties of this compound. Due to the limited publicly available data for this specific flavanone, this document also outlines general experimental protocols for determining key physicochemical parameters and spectroscopic data for flavonoids. This guide aims to be a valuable resource for researchers and professionals in drug development by consolidating the known information and providing a framework for further investigation.

Physicochemical Properties

Currently, there is a limited amount of experimentally determined physicochemical data for this compound in the public domain. The primary available information is its molecular formula and weight. For comparative purposes, data for the related compound Euchrestaflavanone A is also presented where available, but it is crucial to note that these are distinct molecules with different properties.

Table 1: Physicochemical Properties of this compound and Euchrestaflavanone A

| Property | This compound | Euchrestaflavanone A |

| Molecular Formula | C₂₅H₂₈O₆ | C₂₅H₂₈O₅[1] |

| Molecular Weight | 424.49 g/mol | 408.49 g/mol [1] |

| Melting Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

| logP (Octanol-Water Partition Coefficient) | Data not available | 6.2 (Computed)[1] |

Solubility

For the related compound, Euchrestaflavanone A, it is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] This suggests that this compound, as a structurally similar flavanone, is likely to exhibit poor solubility in water and better solubility in organic solvents.

Table 2: General Solubility Profile of Flavanones

| Solvent Type | General Solubility |

| Aqueous Solvents (e.g., Water) | Generally low to very low |

| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Generally good |

| Nonpolar Organic Solvents (e.g., Chloroform, Dichloromethane) | Generally good |

| Alcohols (e.g., Ethanol, Methanol) | Moderate to good |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not currently available. However, the following sections describe general and widely accepted methodologies for determining the physicochemical properties of flavonoids like this compound.

Determination of Melting Point

The melting point of a solid compound is a critical physical property indicating its purity.

-

Methodology: A small, finely powdered sample of the purified compound is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

-

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated (e.g., using a shaker) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug discovery.

-

Methodology (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in a molecule and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of a molecule.

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: The dissolved sample is placed in an NMR tube and analyzed using an NMR spectrometer.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern.

-

Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

-

UV-Vis Spectroscopy:

-

Provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

-

Methodology: A solution of the compound in a suitable solvent (e.g., ethanol, methanol) is placed in a cuvette, and its absorbance of UV and visible light is measured across a range of wavelengths.

-

Visualization of a General Experimental Workflow

Since a specific experimental workflow for this compound is not available, the following diagram illustrates a general workflow for the isolation and characterization of a novel flavanone from a plant source.

Conclusion

While this compound has been identified as a natural product of interest, there is a significant lack of comprehensive, publicly available data regarding its physicochemical properties and solubility. This guide has summarized the known information and provided a foundation of general experimental protocols that can be applied to fully characterize this and other novel flavanones. Further research is necessary to determine the experimental values for its melting point, pKa, logP, and solubility in a range of solvents, as well as to obtain detailed spectroscopic data. Such information is critical for advancing the study of this compound in the context of drug discovery and development.

References

Early Pharmacological Studies on Euchrestaflavanone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euchrestaflavanone B is a prenylated flavanone, a class of natural compounds known for their diverse biological activities. While extensive research exists for many flavanones, early pharmacological data on this compound specifically is limited in publicly accessible scientific literature. This technical guide synthesizes the available information on related flavanone compounds to provide a potential framework for understanding the anticipated pharmacological profile of this compound and to guide future research endeavors. This document focuses on the potential anti-inflammatory and anticancer activities, areas where other flavanones have shown significant promise.

Potential Anti-inflammatory Activity

Putative Mechanism of Action: Inhibition of Inflammatory Mediators

Many flavanones exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of iNOS and COX-2 gene expression, is a common target for these compounds. It is hypothesized that this compound may also follow this mechanism.

Table 1: Anti-inflammatory Activity of Representative Flavanones

| Compound | Assay | Target/Mechanism | Quantitative Data (IC50) |

| 3',4'-dihydroxyflavone | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 macrophages) | iNOS, IL-1β, IL-6 | 9.61 ± 1.36 µM |

| Luteolin | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 macrophages) | iNOS, IL-1β, IL-6 | 16.90 ± 0.74 µM |

| Flavokawain B | NF-κB Inhibition | TLR2/NF-κB pathway | Data not specified |

Experimental Protocols

Inhibition of Nitric Oxide Production in Macrophages:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and iNOS expression.

-

Nitrite Quantification: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of NO production, is calculated.

NF-κB Luciferase Reporter Assay:

-

Cell Transfection: HEK293T cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment and Stimulation: Transfected cells are pre-treated with the test compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Luciferase Measurement: After incubation, cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on NF-κB transcriptional activity.

Signaling Pathway

Caption: Putative anti-inflammatory signaling pathway of this compound.

Potential Anticancer Activity

Flavanones have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation.

Putative Mechanism of Action: Induction of Apoptosis

The anticancer effects of many flavanones are linked to their ability to trigger apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This often involves the modulation of key apoptotic proteins. While no specific studies on this compound and cancer are available, related flavones have been shown to induce apoptosis by affecting signaling molecules like ERK and c-JUN.

Table 2: Anticancer Activity of Representative Flavanones

| Compound | Cell Line | Mechanism | Quantitative Data |

| Flavone A | Differentiated colon (CaCo-2) and pancreatic (Panc28) cancer cells | Intrinsic apoptosis (inhibition of p-ERK and p-S6) | Data not specified |

| Flavone B | Poorly differentiated colon (HCT 116) and pancreatic (MIA PaCa) cancer cells | Extrinsic apoptosis (upregulation of p-ERK and p-c-JUN) | Data not specified |

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

Signaling Pathway

Navigating the Stability Landscape of Euchrestaflavanone B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental studies detailing the stability and degradation profile of Euchrestaflavanone B are not extensively available in the public domain. This guide, therefore, provides a comprehensive framework based on the established principles of forced degradation studies for pharmaceuticals and the known stability characteristics of the broader flavanone class of compounds. The experimental protocols and potential degradation pathways outlined herein are predictive and intended to serve as a robust starting point for the systematic investigation of this compound.

Introduction to this compound and the Imperative of Stability Testing

This compound is a prenylated flavanone that has been isolated from various plant sources. As with any potential therapeutic agent, a thorough understanding of its chemical stability is paramount for drug development. Stability testing provides critical insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, a cornerstone of this process, are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[1][2][3] This knowledge is indispensable for developing stable formulations, determining appropriate storage conditions, and establishing a drug's shelf life.

Predicted Stability Profile of this compound: A Summary Based on Flavanone Chemistry

Flavanones, the structural class to which this compound belongs, exhibit characteristic stability profiles. Their degradation is influenced by factors such as pH, temperature, light, and the presence of oxidative agents. The stability of flavonoids, in general, is significantly influenced by their structural features, such as the number and position of hydroxyl groups and the presence of glycosidic moieties.[4]

Table 1: Predicted Stability of this compound Under Various Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products | Rationale Based on Flavanone Chemistry |

| Acidic Hydrolysis | Likely stable | Minimal degradation expected. | The flavanone core is generally stable to acid hydrolysis. |

| Basic Hydrolysis | Susceptible to degradation | Chalcones, phenolic acids, and other cleavage products. | The heterocyclic C-ring of the flavanone is susceptible to opening under basic conditions to form chalcones, which can further degrade. |

| **Oxidation (e.g., H₂O₂) ** | Susceptible to degradation | Oxidized derivatives, ring cleavage products. | Phenolic hydroxyl groups are prone to oxidation, which can lead to complex degradation pathways. |

| Thermal Degradation | Moderately stable | Decomposition at elevated temperatures. | The rate of degradation is expected to increase with temperature. |

| Photodegradation | Potentially susceptible | Photodegradation products. | Flavonoids can be sensitive to light, particularly UV radiation, which can induce degradation. The extent of degradation is dependent on the wavelength and intensity of light.[3] |

Elucidating Degradation: Proposed Pathways for this compound

The degradation of flavonoids often involves the cleavage of the C-ring, leading to the formation of simpler phenolic compounds.[1][5] For this compound, a plausible degradation pathway, particularly under basic or oxidative stress, would involve the opening of the heterocyclic C-ring to form a chalcone intermediate. This intermediate could then undergo further degradation.

Caption: Predicted degradation pathway of this compound.

A Roadmap for Investigation: Detailed Experimental Protocols

To definitively determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted. These studies typically involve subjecting the compound to various stress conditions and analyzing the resulting samples using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A typical experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The following are recommended starting protocols for the forced degradation of this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6][7]

Table 2: Recommended Experimental Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acidic Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).4. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis. |

| Basic Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.4. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound.2. Add a solution of 3% hydrogen peroxide.3. Keep the solution at room temperature for a defined period, protected from light.4. At each time point, withdraw an aliquot and dilute for analysis. |

| Thermal Degradation | 1. Store the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 80°C).2. Prepare a solution of the drug substance and store it at the same elevated temperature.3. At defined time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both for analysis. |

| Photodegradation | 1. Expose a solution of this compound and the solid drug substance to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).2. A control sample should be wrapped in aluminum foil to protect it from light.3. At a defined time point, analyze the exposed and control samples. |

Analytical Methodologies

A validated stability-indicating HPLC method is crucial for these studies. The method must be able to separate the intact drug from all potential degradation products.

-

HPLC Method Development: A reversed-phase HPLC method with a C18 column is a common starting point. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode to ensure separation of all components.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent drug and its degradation products.

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

-

Characterization of Degradation Products: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the tentative identification of degradation products based on their mass-to-charge ratios and fragmentation patterns. For definitive structural elucidation, preparative HPLC can be used to isolate the degradation products, followed by analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and the Importance of Purity

While specific signaling pathways for this compound are not yet fully elucidated, flavonoids are known to interact with various cellular signaling cascades. Any degradation of the parent compound could not only lead to a loss of therapeutic efficacy but also the formation of new entities with altered or even toxic biological activities. Therefore, understanding the degradation profile is intrinsically linked to ensuring the safety and efficacy of a potential drug.

The following diagram illustrates the logical relationship between drug stability, purity, and its ultimate biological effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Comprehensive literature review of Euchrestaflavanone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euchrestaflavanone B is a prenylated flavanone, a class of naturally occurring polyphenolic compounds. Isolated from plant species such as Cudrania tricuspidata and Euchresta formosana, this compound has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanism of action, and the experimental methodologies used to elucidate these properties. All quantitative data has been summarized in structured tables, and key experimental protocols are detailed to support further research and development.

Chemical Properties

-

Chemical Formula: C₂₅H₂₈O₆

-

Molecular Weight: 424.48 g/mol

-

CAS Number: 87402-91-3

-

Class: Prenylated Flavanone

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, most notably in the areas of cancer cell cytotoxicity, enzyme inhibition, and antioxidant effects. The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxicity Data

| Cell Line | Activity | IC₅₀ Value | Reference |

| HeLa (Human Cervical Cancer) | Growth Inhibition | 0.8 µM | [1] |

| U937 (Human Leukemia) | Growth Inhibition | 0.8 µM | [1] |

Table 2: Enzyme Inhibition Data

| Enzyme | Activity | IC₅₀ Value | Reference |

| Protein Kinase CKII | Inhibition | 78 µM | [1] |

Table 3: Antioxidant Activity Data

| Assay | Activity | IC₅₀ Value | Reference |

| ABTS Radical Scavenging | Scavenging Activity | < 10 µM | [2][3] |

| DPPH Radical Scavenging | Scavenging Activity | > 300 µM | [2][3] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action identified for this compound is the inhibition of Protein Kinase CKII (formerly Casein Kinase II). CKII is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. By inhibiting CKII, this compound can induce apoptosis in cancer cells, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase-3 in treated cells[1].

The selective potent activity against ABTS radicals compared to DPPH radicals suggests that the antioxidant mechanism of this compound is more effective against radicals in an aqueous environment.

While some literature suggests a potential link to the AMPK/mTOR/SREBP signaling pathway based on its anticancer properties, direct experimental evidence for the interaction of this compound with this pathway is currently lacking.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following are representative methodologies for the key experiments cited in this review.

Protein Kinase CKII Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on the activity of Protein Kinase CKII.

Materials:

-

Recombinant human Protein Kinase CKII

-

CKII-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Set up the kinase reaction by adding the following components to a microcentrifuge tube: kinase reaction buffer, CKII peptide substrate, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding recombinant CKII enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HeLa Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on HeLa human cervical cancer cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

ABTS Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound using the ABTS radical cation.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of this compound or a standard antioxidant (e.g., Trolox) to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance of the solution at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals.

Visualizations

The following diagrams illustrate the known signaling pathway affected by this compound and a general workflow for its biological evaluation.

Caption: Inhibition of Protein Kinase CKII by this compound leads to the induction of apoptosis.

Caption: A general experimental workflow for the study of this compound.

Conclusion

This compound is a promising natural product with demonstrated anticancer and antioxidant activities. Its ability to inhibit Protein Kinase CKII provides a clear mechanism for its apoptosis-inducing effects in cancer cells. Further research is warranted to fully elucidate its therapeutic potential, including more in-depth studies of its effects on various signaling pathways, in vivo efficacy, and pharmacokinetic profile. The detailed methodologies and summarized data presented in this guide are intended to facilitate these future investigations.

References

Methodological & Application

Application Notes and Protocols: Extraction of Euchrestaflavanone B from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euchrestaflavanone B is a prenylated flavanone, a class of secondary metabolites known for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The prenyl group enhances the lipophilicity of the flavonoid backbone, which can lead to improved bioavailability and interaction with cellular targets. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, primarily focusing on species from the Euchresta genus, particularly Euchresta horsfieldii, a known source of bioactive flavonoids.

Materials and Equipment

Reagents and Consumables:

-

Dried and powdered plant material (roots of Euchresta horsfieldii)

-

Methanol (ACS grade)

-

Ethanol (95%, ACS grade)

-

Ethyl acetate (ACS grade)

-

n-Hexane (ACS grade)

-

Chloroform (ACS grade)

-

Dichloromethane (ACS grade)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Vanillin-sulfuric acid spray reagent

-

Deionized water

Equipment:

-

Grinder or mill

-

Soxhlet extractor or large-scale maceration setup

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector

-

UV lamp for TLC visualization

-

High-Performance Liquid Chromatography (HPLC) system (for analysis and purification)

-

NMR spectrometer and Mass Spectrometer (for structural elucidation)

Experimental Protocols

Pre-Extraction: Plant Material Preparation

-

Collection and Identification: Collect fresh plant material, preferably the roots of Euchresta horsfieldii. Ensure proper botanical identification.

-

Drying: Clean the plant material to remove any soil and debris. Air-dry in a well-ventilated area away from direct sunlight for 2-3 weeks or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder or mill. A smaller particle size increases the surface area for efficient solvent extraction.

Extraction of Crude Flavonoid Mixture

Two primary methods are recommended for the initial extraction: maceration and Soxhlet extraction.

Protocol 2.1: Maceration

-

Weigh the powdered plant material (e.g., 1 kg).

-

Place the powder in a large glass container and add a suitable solvent. A mixture of methanol and water (80:20, v/v) is a good starting point for extracting a broad range of flavonoids. Use a solvent-to-sample ratio of 10:1 (v/w).

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2.2: Soxhlet Extraction

-

Place the powdered plant material (e.g., 500 g) into a large thimble.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with methanol or 95% ethanol (approximately 2 L).

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, concentrate the solvent in the distilling flask using a rotary evaporator to yield the crude extract.

Fractionation of the Crude Extract

The crude extract will contain a complex mixture of compounds. Liquid-liquid partitioning is an effective method for a preliminary separation based on polarity.

-

Suspend the dried crude extract in deionized water (e.g., 500 mL).

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity: a. n-Hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes. b. Chloroform or Dichloromethane (3 x 500 mL) to extract compounds of low to medium polarity, including many prenylated flavonoids. c. Ethyl acetate (3 x 500 mL) to extract more polar flavonoids.

-

Collect each solvent fraction separately.

-

Monitor the fractions by TLC to identify the fraction containing the target compound (this compound). Prenylated flavanones are typically found in the chloroform/dichloromethane and ethyl acetate fractions.

-

Concentrate the promising fractions using a rotary evaporator.

Purification of this compound

A multi-step chromatographic approach is generally required for the isolation of pure this compound.

Protocol 4.1: Silica Gel Column Chromatography

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20, and so on).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the collected fractions by TLC. Spot the fractions on a TLC plate, develop in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3), and visualize under a UV lamp (254 nm and 365 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

Concentrate the combined fractions to obtain a semi-purified sample.

Protocol 4.2: Sephadex LH-20 Gel Filtration Chromatography

-

Swell the Sephadex LH-20 beads in methanol for several hours.

-

Pack a glass column with the swollen Sephadex LH-20.

-

Dissolve the semi-purified sample from the silica gel column in a small volume of methanol.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with methanol as the mobile phase. This step separates compounds based on their molecular size and polarity, effectively removing pigments and other impurities.

-

Collect fractions and monitor by TLC as described previously.

-

Combine the fractions containing the pure compound and concentrate to yield purified this compound.

Protocol 4.3: Preparative HPLC (Optional) For final purification to achieve high purity, preparative HPLC can be employed using a C18 column and a mobile phase gradient of methanol and water.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the extraction and purification process. These are representative values based on typical isolations of prenylated flavonoids and should be adapted based on experimental results.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Methanolic Extract | 1000 | 85.0 | 8.5 |

| n-Hexane Fraction | 85.0 | 15.2 | 17.9 |

| Chloroform Fraction | 85.0 | 25.5 | 30.0 |

| Ethyl Acetate Fraction | 85.0 | 18.7 | 22.0 |

| Aqueous Residue | 85.0 | 25.6 | 30.1 |

Table 2: Purification of this compound from Chloroform Fraction

| Purification Step | Starting Material (g) | Yield of Purified Fraction (mg) | Purity (%) |

| Silica Gel Chromatography | 25.5 | 850 | ~70 |

| Sephadex LH-20 | 850 | 210 | >95 |

| Preparative HPLC | 210 | 150 | >99 |

Visualization of Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Conclusion

This protocol provides a comprehensive framework for the successful extraction and isolation of this compound from plant sources. The specific yields and optimal chromatographic conditions may require some optimization based on the specific plant material and laboratory setup. The final identification and structural confirmation of the isolated compound should always be performed using spectroscopic techniques such as NMR and Mass Spectrometry.

Application Notes and Protocols: Total Synthesis of Euchrestaflavanone B

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the total synthesis of Euchrestaflavanone B, a prenylated flavanone with potential biological activities. The synthesis involves a convergent approach, preparing two key aromatic precursors followed by their condensation and subsequent cyclization.

Overall Synthetic Scheme

The total synthesis of this compound is proposed via a four-step sequence starting from commercially available materials. The key transformations include the synthesis of two prenylated aromatic precursors, followed by a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular cyclization to yield the final flavanone product.

Investigating the Mechanism of Action of Euchrestaflavanone B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euchrestaflavanone B is a prenylated flavanone isolated from the roots of Euchresta japonica, a plant with a history of use in traditional medicine. While the precise molecular mechanisms of this compound are still under investigation, preliminary studies on structurally related prenylated flavonoids and extracts from Euchresta japonica suggest potent anti-inflammatory and anticancer activities. This document provides a hypothesized mechanism of action for this compound and detailed protocols for its investigation.

Hypothesized Mechanism of Action: Based on the known biological activities of similar compounds, it is proposed that this compound exerts its effects through the modulation of key cellular signaling pathways. Its anti-inflammatory properties are likely mediated by the inhibition of the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory cytokine production. Furthermore, its anticancer activity is hypothesized to involve the induction of apoptosis and the suppression of cell survival signals through the PI3K/Akt pathway.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize hypothetical, yet realistic, quantitative data that could be expected from the described experimental protocols when investigating the effects of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Treatment | Concentration (µM) | Inhibition of NF-κB Activity (%) | Reduction in p-p65 Levels (%) | Reduction in p-p38 MAPK Levels (%) |

| NF-κB Luciferase Reporter Assay | HEK293T | This compound | 1 | 25 ± 3.5 | - | - |

| 5 | 58 ± 4.2 | - | - | |||

| 10 | 85 ± 5.1 | - | - | |||

| Western Blot | RAW 264.7 | This compound | 1 | - | 30 ± 4.8 | 22 ± 3.9 |

| 5 | - | 65 ± 5.5 | 58 ± 4.7 | |||

| 10 | - | 92 ± 6.3 | 88 ± 5.1 |

Table 2: Anticancer Activity of this compound

| Assay | Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) | Reduction in p-Akt Levels (%) |

| MTT Assay | MCF-7 (Breast Cancer) | This compound | 1 | 85 ± 6.2 | - | - |

| 10 | 42 ± 5.1 | - | - | |||

| 50 | 15 ± 3.8 | - | - | |||

| Annexin V/PI Flow Cytometry | MCF-7 | This compound | 10 | - | 35 ± 4.5 | - |

| 50 | - | 78 ± 6.1 | - | |||

| Western Blot | MCF-7 | This compound | 10 | - | - | 45 ± 5.3 |

| 50 | - | - | 82 ± 6.8 |

Experimental Protocols

Anti-inflammatory Activity Assays

This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with this compound.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 or other suitable transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO). Incubate for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNF-α stimulated control.

This protocol is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS

-

This compound

-

Lipopolysaccharide (LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Culture RAW 264.7 cells to 80% confluency. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.

Anticancer Activity Assays

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

MCF-7 breast cancer cells (or other cancer cell lines)

-

DMEM with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat MCF-7 cells with this compound (e.g., 10, 50 µM) or vehicle control for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

This protocol assesses the effect of this compound on the PI3K/Akt signaling pathway.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Culture MCF-7 cells to 80% confluency and treat with various concentrations of this compound for 24 hours.

-

Protein Extraction, SDS-PAGE, and Transfer: Follow the same procedure as described in section 1.2.

-

Immunoblotting and Detection: Follow the same procedure as described in section 1.2, using antibodies specific for the PI3K/Akt pathway.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt. Use β-actin as a loading control.

Mandatory Visualizations

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Caption: Hypothesized anticancer mechanism of this compound.

Caption: General experimental workflow for investigating this compound.

Application of Euchrestaflavanone B in Anti-inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euchrestaflavanone B is a prenylated flavanone that has demonstrated significant potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for researchers investigating the anti-inflammatory properties of this compound. The information compiled herein is based on existing preclinical research and aims to facilitate further investigation into its therapeutic potential.

Data Presentation

The anti-inflammatory efficacy of this compound has been evaluated in established in vivo models of acute inflammation. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its effects.

Table 1: Effect of this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema

| Treatment | Dose | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |

| This compound | 1 mg/ear | Not explicitly quantified, but noted to be effective. | Indomethacin | 91.35 ± 0.47 |

| Flavanone D (a related compound) | 1 mg/ear | 96.27 ± 1.93[1] |

Table 2: Effect of this compound on Arachidonic Acid (AA)-Induced Rat Ear Edema

| Treatment | Application | Reduction in Ear Thickness | Reference Compound | Reduction in Ear Thickness |

| This compound | Topical | Most effective among tested flavanones.[1][2] | Diclofenac Sodic | Less effective than this compound.[3] |

Experimental Protocols

Detailed methodologies for the key in vivo anti-inflammatory assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and other potential anti-inflammatory compounds.

12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema

This model is widely used to screen for topical anti-inflammatory agents. TPA induces a potent inflammatory response characterized by edema and cellular infiltration.

Materials:

-

Male CD-1 or Swiss albino mice (20-25 g)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

This compound

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Acetone (vehicle)

-

Micrometer or caliper

-

Ear punch

Procedure:

-

Dissolve TPA in acetone to a final concentration of 2.5 µg/20 µL.

-

Dissolve this compound and the reference drug in acetone to the desired concentrations (e.g., 1 mg/ear).

-

Divide the mice into control and treatment groups (n=5-10 per group).

-

Topically apply 20 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

-

Thirty minutes after TPA application, topically apply 20 µL of the vehicle (acetone), this compound solution, or reference drug solution to the right ear.

-

After a set period (typically 4-6 hours), measure the thickness of both ears using a micrometer.

-

Sacrifice the animals and take a standardized circular section from both ears using an ear punch for weighing.

-

Edema Calculation: The degree of edema is calculated as the difference in weight or thickness between the right (treated) and left (control) ears.

-

Inhibition Calculation: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

Arachidonic Acid (AA)-Induced Rat Ear Edema

This model is particularly useful for evaluating inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as AA is the precursor for prostaglandins and leukotrienes.

Materials:

-

Male Sprague-Dawley or Wistar rats (150-200 g)

-

Arachidonic Acid (AA)

-

This compound

-

Reference anti-inflammatory drug (e.g., Diclofenac Sodic)

-

Acetone or another suitable vehicle

-

Micrometer or caliper

Procedure:

-

Dissolve arachidonic acid in acetone to a concentration of 2 mg/20 µL.

-

Dissolve this compound and the reference drug in the same vehicle to the desired concentrations.

-

Divide the rats into control and treatment groups (n=5-10 per group).

-

Topically apply 20 µL of the AA solution to the inner and outer surfaces of the right ear to induce inflammation. The left ear remains untreated.

-

Simultaneously or shortly after AA application, topically apply 20 µL of the vehicle, this compound solution, or reference drug solution to the right ear.

-

Measure the ear thickness with a micrometer at various time points, typically peaking around 1 hour after AA application.

-

Edema Calculation: The increase in ear thickness compared to the basal measurement indicates the extent of edema.

-

Inhibition Calculation: The reduction in ear thickness in the treated groups compared to the vehicle control group determines the anti-inflammatory activity.

Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the experimental processes and the hypothesized molecular mechanisms of this compound, the following diagrams have been generated using the DOT language.

Hypothesized Mechanism of Action

While direct molecular studies on this compound are limited, based on the known anti-inflammatory mechanisms of other flavonoids, a plausible mechanism involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and the inhibition of pro-inflammatory enzymes like COX and LOX.

References

Application Notes and Protocols for Euchrestaflavanone B Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the anti-cancer, anti-inflammatory, and neuroprotective properties of Euchrestaflavanone B, a flavanone of interest for its potential therapeutic activities. The protocols are designed to be a starting point for researchers and can be optimized for specific cell lines and experimental conditions.

Anti-Cancer Activity: Cell Viability (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Recommended Cell Lines: A panel of human cancer cell lines is recommended for initial screening to assess the breadth of anti-cancer activity.[3][4][5]

-

MCF-7: Human breast adenocarcinoma cell line.

-

HeLa: Human cervical cancer cell line.[3]

-

A549: Human lung carcinoma cell line.[5]

-

U937: Human histiocytic lymphoma cell line.[3]

Experimental Protocol:

-

Cell Seeding:

-

Culture cancer cells in appropriate complete medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin-streptomycin).

-

Trypsinize and resuspend cells to a concentration of 7.5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (7,500 cells/well) into a 96-well plate.[6]

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the following day, carefully remove the culture medium from the wells.

-

Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin at 10 µM).

-

Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

-

Incubate for 3.5 hours at 37°C.[6]

-

Carefully remove the medium without disturbing the formazan crystals.

-

Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Cover the plate with foil and agitate on an orbital shaker for 15 minutes.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Presentation:

| Concentration (µM) | Cell Line 1 (e.g., MCF-7) % Viability | Cell Line 2 (e.g., HeLa) % Viability | Cell Line 3 (e.g., A549) % Viability |

| Vehicle Control | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Positive Control |

Cell viability (%) is calculated as (Absorbance of treated cells / Absorbance of vehicle control) x 100.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Anti-Inflammatory Activity: Nitric Oxide (NO) Assay

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to assess the anti-inflammatory potential of this compound. The Griess assay is used to quantify nitrite, a stable and soluble breakdown product of NO.[7][8]

Recommended Cell Line:

Experimental Protocol:

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment and Stimulation:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS (lipopolysaccharide) to induce an inflammatory response. Include a vehicle control, a positive control (e.g., L-NAME, a nitric oxide synthase inhibitor), and a negative control (LPS alone).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.[7]

-

A standard curve using known concentrations of sodium nitrite should be prepared to determine the nitrite concentration in the samples.

-

Data Presentation:

| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Vehicle Control | ||

| LPS (1 µg/mL) | 0 | |

| LPS + EFB (1 µM) | ||

| LPS + EFB (5 µM) | ||

| LPS + EFB (10 µM) | ||

| LPS + EFB (25 µM) | ||

| LPS + EFB (50 µM) | ||

| LPS + L-NAME |

% Inhibition is calculated as [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100.

Experimental Workflow:

Caption: Workflow for the Griess assay for nitric oxide.

Neuroprotective Activity: Neurite Outgrowth Assay

This protocol is designed to evaluate the potential of this compound to promote neurite outgrowth in a human neuroblastoma cell line, SH-SY5Y, a commonly used model for neurodegenerative disease research.[11][12][13]

Recommended Cell Line:

-

SH-SY5Y: Human neuroblastoma cell line, which can be differentiated into a neuronal phenotype.[12][14]

Experimental Protocol:

-

Cell Seeding and Differentiation:

-

Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

-

To induce differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid to the culture medium.

-

Seed the differentiated cells in a 96-well plate at a density of 4,000 cells/well.[15]

-

Incubate for 24 hours to allow for attachment and initial neurite extension.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control and a positive control (e.g., Nerve Growth Factor, NGF, at 50 ng/mL).

-

Incubate for 48-72 hours.

-

-

Immunofluorescence Staining and Imaging:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.